molecular formula C6H9N3O B3359231 6-(1-Aminoethyl)pyridazin-3(2H)-one CAS No. 84554-12-1

6-(1-Aminoethyl)pyridazin-3(2H)-one

Cat. No. B3359231
CAS RN: 84554-12-1
M. Wt: 139.16 g/mol
InChI Key: RKAWCPYICYNCAA-UHFFFAOYSA-N
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Description

6-(1-Aminoethyl)pyridazin-3(2H)-one, also known as A-84543, is a pyridazinone derivative that has been studied for its potential use in the treatment of various diseases. This compound has shown promising results in scientific research, particularly in the fields of neuroscience and cancer research.

Mechanism of Action

The mechanism of action of 6-(1-Aminoethyl)pyridazin-3(2H)-one is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the cholinergic and dopaminergic systems. 6-(1-Aminoethyl)pyridazin-3(2H)-one has also been shown to inhibit the activity of various enzymes involved in cancer cell growth, such as DNA topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
6-(1-Aminoethyl)pyridazin-3(2H)-one has been shown to have various biochemical and physiological effects in scientific research. In Alzheimer's disease research, 6-(1-Aminoethyl)pyridazin-3(2H)-one has been shown to increase acetylcholine levels in the brain and reduce amyloid-beta levels. In Parkinson's disease research, 6-(1-Aminoethyl)pyridazin-3(2H)-one has been shown to increase dopamine levels in the brain and protect dopaminergic neurons from oxidative stress. In cancer research, 6-(1-Aminoethyl)pyridazin-3(2H)-one has been shown to inhibit cancer cell growth and induce apoptosis.

Advantages and Limitations for Lab Experiments

6-(1-Aminoethyl)pyridazin-3(2H)-one has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and neurotransmitter systems. However, 6-(1-Aminoethyl)pyridazin-3(2H)-one also has limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 6-(1-Aminoethyl)pyridazin-3(2H)-one. One direction is to further investigate its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to optimize its synthesis method to improve yields and purity. Additionally, further research is needed to fully understand its mechanism of action and its potential side effects.

Scientific Research Applications

6-(1-Aminoethyl)pyridazin-3(2H)-one has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease research, 6-(1-Aminoethyl)pyridazin-3(2H)-one has been shown to improve cognitive function and reduce amyloid-beta levels in the brain. In Parkinson's disease research, 6-(1-Aminoethyl)pyridazin-3(2H)-one has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In cancer research, 6-(1-Aminoethyl)pyridazin-3(2H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

3-(1-aminoethyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4(7)5-2-3-6(10)9-8-5/h2-4H,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAWCPYICYNCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=O)C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566276
Record name 6-(1-Aminoethyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Aminoethyl)pyridazin-3(2H)-one

CAS RN

84554-12-1
Record name 6-(1-Aminoethyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84554-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Aminoethyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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